molecular formula C5H6N2OS B372083 4-Methyl-6-sulfanylpyrimidin-2-ol CAS No. 638-13-1

4-Methyl-6-sulfanylpyrimidin-2-ol

Cat. No. B372083
CAS RN: 638-13-1
M. Wt: 142.18g/mol
InChI Key: LJRQBNQXRFQZGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Methyl-6-sulfanylpyrimidin-2-ol” is a chemical compound with the molecular formula C5H6N2OS . It falls under the categories of Aliphatic Heterocycles, Aromatic Heterocycles, Heterocyclic Compounds, Aromatic Cyclic Structures, and Phenols .


Molecular Structure Analysis

The molecular structure of “4-Methyl-6-sulfanylpyrimidin-2-ol” includes a pyrimidine ring with a methyl group and a sulfanyl group attached . The SMILES representation of the molecule is CC1=CC(S)=NC(O)=N1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Methyl-6-sulfanylpyrimidin-2-ol” are not explicitly mentioned in the retrieved data .

Scientific Research Applications

Synthesis and Crystal Structure

  • Novel 5-methyl-4-thiopyrimidine derivatives were synthesized from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate, showcasing the utility of 4-Methyl-6-sulfanylpyrimidin-2-ol derivatives in synthesizing compounds with varied substituents at the pyrimidine ring. These derivatives were characterized using NMR, IR, mass spectroscopy, and X-ray diffraction. The study also explored their cytotoxic activity against various cell lines, contributing to the understanding of structure-activity relationships in these compounds (Stolarczyk et al., 2018).

Antiviral Activity

  • A study on 6-Hydroxypyrimidines, including those with a methylsulfanyl group, demonstrated their potential in antiviral applications. These compounds showed inhibitory effects against herpes viruses and retroviruses, including HIV, when converted to their phosphonic acid forms. This highlights the significance of 4-Methyl-6-sulfanylpyrimidin-2-ol derivatives in developing antiviral agents (Holý et al., 2002).

Quantum Chemical Insights

  • Arylsulfonylated 2-amino-6-methylpyrimidin derivatives, related to 4-Methyl-6-sulfanylpyrimidin-2-ol, were synthesized and analyzed using X-ray diffraction and quantum chemical calculations. This research contributes to understanding the molecular structure, stability, and reactivity of such compounds, which is crucial for their potential applications in various fields (Ali et al., 2021).

Fungicidal Activity

  • Derivatives of 4-[(2-hydroxyethyl)sulfanyl]pyrimidine, closely related to 4-Methyl-6-sulfanylpyrimidin-2-ol, were studied for their fungicidal activity. This research adds to the knowledge of using pyrimidine derivatives in agricultural and pharmaceutical industries for developing fungicides (Erkin et al., 2016).

Safety And Hazards

The specific safety and hazards information for “4-Methyl-6-sulfanylpyrimidin-2-ol” is not available in the retrieved data .

properties

IUPAC Name

6-methyl-4-sulfanylidene-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2OS/c1-3-2-4(9)7-5(8)6-3/h2H,1H3,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJRQBNQXRFQZGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=S)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-6-sulfanylpyrimidin-2-ol

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